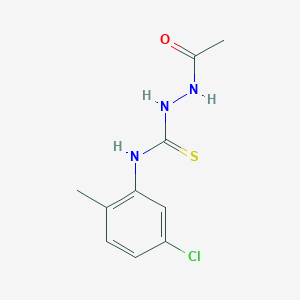![molecular formula C26H27N3O4S B4758381 N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4758381.png)
N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Übersicht
Beschreibung
N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, commonly known as SPP-86, is a chemical compound that has been extensively studied for its potential therapeutic applications. SPP-86 belongs to a class of compounds known as protease inhibitors, which are used to inhibit the activity of enzymes involved in protein degradation.
Wirkmechanismus
SPP-86 works by inhibiting the activity of proteasomes, which are involved in the degradation of proteins. Proteasomes play a crucial role in maintaining cellular homeostasis by degrading misfolded and damaged proteins. Inhibition of proteasome activity can lead to the accumulation of these proteins, which can trigger cell death in cancer cells. SPP-86 has also been shown to inhibit the activity of chymotrypsin-like proteasomes, which are involved in the degradation of proteins in the cytoplasm.
Biochemical and Physiological Effects
SPP-86 has been shown to have a range of biochemical and physiological effects. In cancer cells, SPP-86 can induce cell death by inhibiting the activity of proteasomes. SPP-86 has also been shown to inhibit the growth and proliferation of cancer cells. In addition, SPP-86 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. SPP-86 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
SPP-86 has several advantages for lab experiments. It is a highly specific inhibitor of proteasomes, which makes it useful for studying the role of proteasomes in cellular processes. SPP-86 is also relatively stable and can be easily synthesized in large quantities. However, SPP-86 has some limitations for lab experiments. It can be cytotoxic at high concentrations, which can limit its use in some experiments. In addition, SPP-86 has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of SPP-86. One area of research is the development of more potent and selective proteasome inhibitors. Another area of research is the identification of new therapeutic applications for SPP-86, particularly in the treatment of neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosing and administration of SPP-86 for therapeutic use.
Wissenschaftliche Forschungsanwendungen
SPP-86 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that SPP-86 can inhibit the activity of proteasomes, which are enzymes involved in the degradation of proteins. This inhibition can lead to the accumulation of misfolded and damaged proteins, which can trigger cell death in cancer cells. SPP-86 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-4-16-27-26(31)23-12-8-9-13-24(23)28-25(30)18-29(21-15-14-19(2)20(3)17-21)34(32,33)22-10-6-5-7-11-22/h4-15,17H,1,16,18H2,2-3H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPOBDKHGOAVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-isopropyl-6-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4758298.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4758299.png)
![methyl 3-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4758301.png)

![4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4758308.png)
![4-[2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazino]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4758319.png)


![N-allyl-N'-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B4758338.png)
![1,3,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758347.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B4758354.png)
![8-(4-chlorophenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758367.png)

![ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4758388.png)